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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo CCR2 target engagement of
BMS-753426 with other notable CCR2 antagonists. The following sections detail the
experimental data, methodologies, and relevant biological pathways to offer an objective
assessment for research and drug development professionals.

Introduction to CCR2 and its Antagonism

The C-C chemokine receptor 2 (CCR2) plays a pivotal role in mediating the migration of
monocytes and macrophages to sites of inflammation. Its primary ligand, monocyte
chemoattractant protein-1 (MCP-1 or CCL2), triggers a signaling cascade that is implicated in a
variety of inflammatory and autoimmune diseases. Consequently, antagonizing the CCR2
pathway is a promising therapeutic strategy. BMS-753426 is a potent and orally bioavailable
antagonist of CCR2, demonstrating significant improvements in pharmacokinetic properties
compared to its predecessors. This guide evaluates the in vivo validation of its target
engagement alongside other CCR2 antagonists such as INCB3344, CCX140-B, and PF-
04634817.

Comparative In Vivo Efficacy and Target
Engagement
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The following tables summarize the available in vivo data for BMS-753426 and selected
alternative CCR2 antagonists. The data is compiled from preclinical studies in relevant animal
models.

Table 1: In Vivo Activity of CCR2 Antagonists in Thioglycolate-Induced Peritonitis Model

% Inhibition .
f Estimated
o
Species Receptor
Compound Dose Route Monocyte/M
(Model) Occupancy
acrophage
(%)
Influx
hCCR2
BMS-753426 Knock-in 1 mg/kg, BID Oral 28% 51%[1]
Mouse
25 mg/kg,
Oral 74% 919%]1]
BID
100 mg/kg,
Oral 78% 98%(1]
BID
BALB/c 30 mg/kg,
INCB3344 Oral 36% Not Reported
Mouse BID
60 mg/kg,
Oral 55% Not Reported
BID
100 mg/kg,
BID Oral 73% Not Reported

Note: Direct comparison of receptor occupancy is limited by data availability for all compounds
in the same model.

Table 2: In Vivo Efficacy of CCR2 Antagonists in Disease Models
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Ke
Disease . y
Compound Species Dose Route Efficacy
Model )
Endpoint
Experimental 49%
. hCCR2 o
Autoimmune ) 25 mg/kg, reduction in
BMS-753426 Knock-in Oral o
Encephalomy BID clinical score
N Mouse
elitis (EAE) AUCI1]
Experimental Significant
Autoimmune 100 mg/kg, N reduction in
INCB3344 Mouse Not Specified )
Encephalomy QD disease
elitis (EAE) severity[2]
] ) Significant
Diabetic hCCR2 o
) reduction in
CCX140-B Nephropathy Knock-in 30 mg/kg, QD  Oral o
albuminuria[3
(db/db) Mouse
]
Modest
reduction in
Diabetic Human 150 or 200 urinary
PF-04634817 Oral ,
Nephropathy (Phase 2) mg, QD albumin-to-
creatinine
ratio[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Thioglycolate-Induced Peritonitis in Mice

This model is used to assess the anti-inflammatory properties of compounds by measuring

their ability to inhibit the recruitment of leukocytes, particularly monocytes and macrophages,

into the peritoneal cavity following an inflammatory stimulus.

e Animals: Male hCCR2 knock-in mice or other appropriate strains (e.g., BALB/c) are used.
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Induction: A sterile solution of 3% or 4% thioglycollate is injected intraperitoneally (i.p.) into
the mice.

Compound Administration: The test compound (e.g., BMS-753426) or vehicle is
administered orally at specified doses and time points relative to thioglycollate injection (e.g.,
twice daily).

Peritoneal Lavage: At a predetermined time point after thioglycollate injection (e.g., 48 or 72
hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-
buffered saline (PBS) to collect the infiltrating cells.

Cell Analysis: The collected peritoneal cells are then counted, and differential cell counts are
performed using flow cytometry to quantify the number of monocytes/macrophages and
neutrophils. The percentage of inhibition of cell influx is calculated by comparing the cell
numbers in the compound-treated group to the vehicle-treated group.

Experimental Autoimmune Encephalomyelitis (EAE) in
Mice

EAE is a widely used animal model for human multiple sclerosis, characterized by inflammation
of the central nervous system (CNS) and demyelination.

Animals: Female hCCR2 knock-in mice or other susceptible strains (e.g., C57BL/6) are
used.

Induction: EAE is induced by immunization with an emulsion of a myelin antigen, such as
myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant
(CFA). Additionally, pertussis toxin is administered i.p. on the day of immunization and one or
two days later to facilitate the entry of inflammatory cells into the CNS.

Compound Administration: Prophylactic treatment with the test compound (e.g., BMS-
753426) or vehicle is typically initiated on the day of immunization and continued daily.

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a
scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state or
death.
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» Efficacy Evaluation: The primary endpoint is the reduction in the mean clinical score or the
area under the curve (AUC) of the clinical score over the course of the study in the
compound-treated group compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CCR2 signaling pathway and
the experimental workflow for validating CCR2 target engagement in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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